3,4-Dichloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide is a chemical compound characterized by the presence of multiple chlorine atoms and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 5-chloro-2-formylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3,4-Dichloro-N-(5-chloro-2-carboxyphenyl)benzenesulfonamide.
Reduction: 3,4-Dichloro-N-(5-chloro-2-hydroxymethylphenyl)benzenesulfonamide.
Substitution: 3,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide.
Scientific Research Applications
3,4-Dichloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(3,5-dimethylphenyl)-N-[2-(3-methylphenoxy)ethyl]benzenesulfonamide .
- 2,5-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide .
- 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide .
Uniqueness
3,4-Dichloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide is unique due to the presence of both a formyl group and multiple chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922711-68-0 |
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Molecular Formula |
C13H8Cl3NO3S |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8Cl3NO3S/c14-9-2-1-8(7-18)13(5-9)17-21(19,20)10-3-4-11(15)12(16)6-10/h1-7,17H |
InChI Key |
VTMPFLLWFXQZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C=O)Cl)Cl |
Origin of Product |
United States |
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